molecular formula C11H11N3O6 B8791109 4-(2,4-Dinitrobenzoyl)morpholine

4-(2,4-Dinitrobenzoyl)morpholine

Cat. No.: B8791109
M. Wt: 281.22 g/mol
InChI Key: GNWITUHKDGEFMS-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrobenzoyl)morpholine is a complex organic compound that features both morpholine and dinitrophenylbenzoyl groups Morpholine is a heterocyclic amine with both amine and ether functional groups, while the dinitrophenylbenzoyl group is known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrobenzoyl)morpholine typically involves the reaction of morpholine with 2,4-dinitrophenylbenzoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrobenzoyl)morpholine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The electron-deficient dinitrophenyl group makes the compound susceptible to nucleophilic attack.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The morpholine ring can be oxidized to form N-oxides under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

    Nucleophilic Substitution: Substituted morpholine derivatives.

    Reduction: Amino derivatives of the original compound.

    Oxidation: N-oxide derivatives.

Scientific Research Applications

4-(2,4-Dinitrobenzoyl)morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrobenzoyl)morpholine involves its interaction with specific molecular targets. The electron-withdrawing dinitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with various biological receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with similar structural features but lacking the dinitrophenylbenzoyl group.

    4-Nitrophenylbenzoyl Chloride: Contains the nitrophenylbenzoyl group but lacks the morpholine ring.

    N-Phenylmorpholine: Contains the morpholine ring but with a phenyl group instead of the dinitrophenylbenzoyl group.

Uniqueness

4-(2,4-Dinitrobenzoyl)morpholine is unique due to the combination of the morpholine ring and the dinitrophenylbenzoyl group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11N3O6

Molecular Weight

281.22 g/mol

IUPAC Name

(2,4-dinitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H11N3O6/c15-11(12-3-5-20-6-4-12)9-2-1-8(13(16)17)7-10(9)14(18)19/h1-2,7H,3-6H2

InChI Key

GNWITUHKDGEFMS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 215.1 g of 2,4-dinitrobenzoic acid in 1000 ml of toluene was added with stirring 196.2 g of morpholine. Next 76.5 g of phosphorus oxychloride was added dropwise at such a rate to maintain the reaction temperature below 90° C. The mixture was refluxed for 5 hrs, cooled to 80° C., and slowly poured into 1000 ml of aqueous 5% NaHCO3 solution with stirring. The precipitate was filtered, washed with water and dried to yield 231.7 g of N-(2,4-dinitrobenzoyl)morpholine, mp 159°-161° C.
Quantity
215.1 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
196.2 g
Type
reactant
Reaction Step Two
Quantity
76.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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